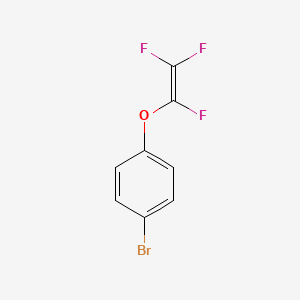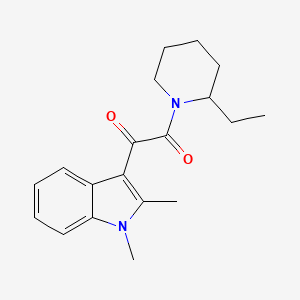
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione, also known as DMED, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMED is a synthetic compound that belongs to the class of indole-based compounds and is known to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research has focused on the synthesis of derivatives of indolyl-ethanedione compounds and their evaluation for anticancer activities. For instance, derivatives synthesized by acylation of diarylmethylpiperazine with indolyl-ethanedione have shown moderate to potent antiproliferative activities against various cancer cell lines in vitro, indicating their potential as anticancer agents (Jiang, Xu, & Wu, 2016).
Neuroprotective Agents
Compounds synthesized from indolyl-ethanedione derivatives have been evaluated for their binding affinity to GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. Some of these compounds exhibited significant binding affinity and antagonistic effects on NMDA-mediated excitatory post-synaptic currents, suggesting their potential as neuroprotective agents (Gitto et al., 2014).
Photochromic Properties
The photochromic properties of indolylfulgides, including those related to the compound of interest, have been studied to understand their isomerization processes and potential applications in photoresponsive materials. These studies reveal how structural changes affect the photochromic behavior and stability of these compounds (Fedorovsky, Ivanov, & Uzhinov, 2000).
Antiviral Activity
Derivatives of indolyl-ethanedione have been synthesized and tested for their antiviral activity against various viruses. However, the compounds exhibited limited activity, with some exceptions showing micromolar activities against specific cell lines, indicating the need for further optimization to enhance their antiviral properties (Ivashchenko et al., 2014).
Chemical Characterization and Modification
Research has also focused on the chemical characterization of indolyl-ethanedione derivatives, exploring their crystal structures, molecular interactions, and potential for further chemical modifications. This includes studies on the co-crystallization of different molecular components, revealing insights into the structural dynamics and potential applications of these compounds in materials science and organic synthesis (Percino et al., 2007).
Eigenschaften
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-14-9-7-8-12-21(14)19(23)18(22)17-13(2)20(3)16-11-6-5-10-15(16)17/h5-6,10-11,14H,4,7-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZPAGMAKCEGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride](/img/structure/B2602084.png)
![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2602085.png)
![N-(3-ethoxypropyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2602086.png)

![N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide](/img/structure/B2602092.png)
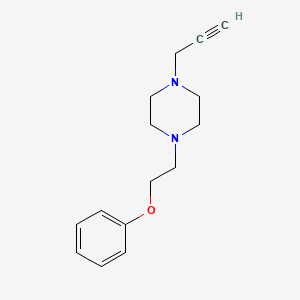
![{9-[4-(2-Fluorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2602094.png)
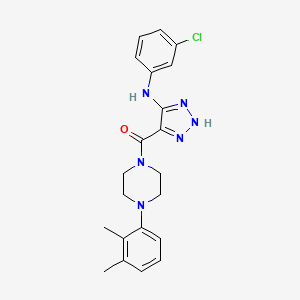
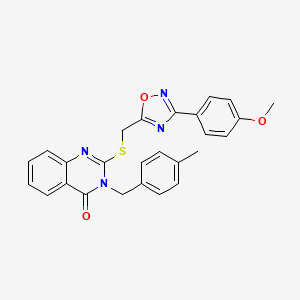

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2602098.png)
![1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2602101.png)
![1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2602102.png)
